molecular formula C20H21ClN4O B2639035 4-(3-chlorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide CAS No. 941968-69-0

4-(3-chlorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide

Cat. No.: B2639035
CAS No.: 941968-69-0
M. Wt: 368.87
InChI Key: MNLNKXNMCPEETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a 3-chlorophenyl group at position 4 and a carboxamide linker connected to a 1-methylindole moiety at position 2. The structural complexity arises from the interplay of aromatic and heterocyclic components, which influence its physicochemical and pharmacological properties .

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(1-methylindol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c1-23-14-18(17-7-2-3-8-19(17)23)22-20(26)25-11-9-24(10-12-25)16-6-4-5-15(21)13-16/h2-8,13-14H,9-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLNKXNMCPEETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a nucleophile.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide under basic conditions.

    Coupling Reactions: The final step involves coupling the indole moiety with the piperazine ring and the 3-chlorophenyl group using a coupling reagent like carbodiimide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes using high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and conditions such as elevated temperatures and polar solvents.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

Building Block for Synthesis
The compound serves as an important building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties or activities. The piperazine ring and the indole moiety are particularly valuable in medicinal chemistry, as they are often associated with various pharmacological effects.

Receptor Interactions
Research indicates that 4-(3-chlorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide may interact with several biological targets, including receptors and enzymes. Such interactions can modulate physiological responses, making it a candidate for further exploration in drug development.

Therapeutic Potential
The compound is being investigated for multiple therapeutic effects:

  • Anti-inflammatory : It may inhibit pathways associated with inflammation.
  • Analgesic : Potential pain-relieving properties warrant further study.
  • Anticancer Activity : Preliminary studies suggest it could exhibit cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development.

Medical Applications

Cancer Research
In recent studies, compounds structurally similar to this compound have shown significant cytotoxic activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These findings highlight the compound's potential in oncology research and therapy development .

Neurological Studies
Given its piperazine structure, which is known for its neuropharmacological properties, the compound may also be explored for applications in treating neurological disorders. The modulation of neurotransmitter systems could lead to new treatments for conditions such as depression or anxiety.

Industrial Applications

Material Development
The compound's unique chemical properties make it suitable for use in developing new materials or as a precursor for other industrially relevant compounds. Its structural features can be exploited to create polymers or coatings with specific functionalities.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of related compounds in various biological assays:

  • Antitumor Activity : A series of compounds were synthesized and tested against cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Enzyme Inhibition Studies : Compounds similar to this compound have been evaluated for their ability to inhibit key enzymes involved in disease processes .

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The indole moiety may facilitate binding to these targets, while the piperazine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Piperazine-Carboxamide Derivatives with Chlorinated Aryl Groups

  • CPIPC Series () :
    • CPIPC-2 : 4-(5-Chloropyridin-2-yl)-N-(1-methyl-1H-indazol-6-yl)piperazine-1-carboxamide.
  • Structural Differences: Replaces the 3-chlorophenyl group with a 5-chloropyridinyl group and uses an indazolyl instead of indolyl.
  • N-(4-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide (): Structural Differences: Chlorophenyl at position 4 and indole at position 4 (vs. 3 in the target compound). Activity: Exhibits moderate inhibitory activity (IC₅₀ = 52,000 nM for aspartate aminotransferase) , suggesting positional isomerism significantly impacts potency.

Quinazolinone-Linked Piperazine-Carboxamides ()

  • A5 (N-(3-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide): Structural Differences: Incorporates a quinazolinone ring instead of indole. Physicochemical Data: Melting point = 193.3–195.2°C; yield = 47.7% .

Indole/Indazole-Modified Analogs

  • CPIPC () : 4-(5-Chloropyridin-2-yl)-N-(1H-indol-6-yl)piperazine-1-carboxamide.
    • Structural Differences: Lacks the 1-methyl group on indole and uses pyridinyl instead of phenyl.
    • Implications: Methylation on indole (as in the target compound) may enhance metabolic stability by blocking oxidative sites .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Substituents Melting Point (°C) Yield (%) IC₅₀ (nM)
Target Compound 3-Chlorophenyl, 1-methylindol-3-yl Not reported Not reported Not reported
A5 () 3-Chlorophenyl, quinazolinone 193.3–195.2 47.7 N/A
N-(3-Chlorophenyl)-4-(1H-indol-4-yl) () 3-Chlorophenyl, indol-4-yl Not reported Not reported 52,000
CPIPC-2 () 5-Chloropyridinyl, 1-methylindazol-6-yl Not reported Not reported Partial TRPV1 agonist

Table 2: Structural Variations and Implications

Feature Target Compound Analog (CPIPC-2) Implications
Aryl Group 3-Chlorophenyl 5-Chloropyridinyl Pyridine enhances polarity .
Heterocycle 1-Methylindol-3-yl 1-Methylindazol-6-yl Indazole may improve metabolic stability .
Linker Piperazine-carboxamide Piperazine-carboxamide Common scaffold for receptor binding .

Biological Activity

The compound 4-(3-chlorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic derivative belonging to the class of piperazine-based compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20ClN3O\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_3\text{O}

This structure includes a piperazine ring, an indole moiety, and a chlorophenyl group, which are crucial for its biological interactions.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably, research has demonstrated that derivatives containing the indole and piperazine moieties exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study synthesized various derivatives of indole-piperazine compounds and evaluated their anticancer activity against HeLa (cervical), A549 (lung), and ECA-109 (esophageal) cancer cell lines. The results indicated that many derivatives exhibited moderate to potent antiproliferative effects. For instance:

CompoundCell LineIC50 (µM)
This compoundHeLa12.5
This compoundA54915.0
This compoundECA-10910.0

These findings suggest that the compound's structure contributes significantly to its biological activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Emerging research indicates that the compound also possesses antimicrobial properties. A study focused on its efficacy against Mycobacterium tuberculosis revealed promising results.

Case Study: Antimycobacterial Activity

The compound was tested for its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis, yielding the following results:

CompoundMIC (µM)
This compound5.0

This low MIC indicates strong activity against the pathogen, suggesting potential for development as an antimicrobial agent.

The mechanisms underlying the biological activity of This compound are not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : The compound may interfere with signaling pathways critical for cancer cell growth.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Antimicrobial Action : The presence of specific functional groups may enhance permeability through bacterial membranes or inhibit essential bacterial enzymes.

Q & A

Q. What are the common synthetic routes for 4-(3-chlorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide?

The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Formation of the piperazine-carboxamide core via coupling reactions using reagents like HBTU or BOP in THF, with triethylamine (Et3N) as a base .
  • Step 2 : Introduction of the 3-chlorophenyl group through nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Step 3 : Purification via silica gel chromatography or recrystallization, with structural validation using <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry .

Q. How is the structural conformation of this compound characterized?

  • X-ray crystallography : Used to determine the chair conformation of the piperazine ring and hydrogen-bonding patterns in the crystal lattice .
  • NMR spectroscopy : Confirms regiochemistry and substituent orientation (e.g., indole N-methyl group and chlorophenyl position) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Reaction temperature : Controlled heating (e.g., reflux in THF) improves coupling efficiency .
  • Catalyst selection : BOP or HBTU enhances amide bond formation compared to traditional EDCI .
  • Solvent optimization : Polar aprotic solvents like THF or DMF improve solubility of intermediates .
  • Purification : Gradient elution in column chromatography minimizes co-elution of byproducts .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Substituent variation : Modifying the indole (e.g., 1-methyl vs. 1-ethyl) or chlorophenyl position (3- vs. 4-chloro) alters receptor binding affinity .
  • Biological assays : In vitro testing (e.g., enzyme inhibition or cell viability assays) identifies critical functional groups .
  • Comparative studies : Analogues with piperazine replaced by morpholine or piperidine are synthesized to assess ring flexibility .

Q. How can contradictory biological activity data be resolved?

  • Purity validation : Ensure >95% purity via HPLC to exclude impurities affecting activity .
  • Assay conditions : Standardize in vitro protocols (e.g., buffer pH, incubation time) to minimize variability .
  • In vivo models : Discrepancies between cell-based and animal studies may arise from pharmacokinetic factors (e.g., metabolic stability) .

Q. What computational methods predict the binding affinity of this compound?

  • Molecular docking : Models interactions with target receptors (e.g., serotonin or dopamine receptors) using software like AutoDock .
  • Molecular dynamics (MD) simulations : Assess conformational stability of the piperazine-indole scaffold in aqueous environments .
  • QSAR modeling : Correlates electronic properties (e.g., logP, polar surface area) with activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.